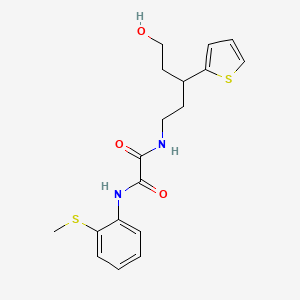

N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains functional groups such as amides and sulfonamides . These types of compounds are often used in pharmaceuticals and industrial applications .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds such as N-methylated polypeptides are synthesized through methods like the ring-opening polymerization (ROP) of N-carboxy anhydrides (NCAs) . Another method involves the reaction of trichlorophosphine with 2-(diphenylphosphoryl)acetic acid .Scientific Research Applications

Structural and Vibrational Properties : A study on a structurally similar compound, 2-chloroethyl(methylsulfonyl)methanesulfonate, explored its structural and vibrational properties using X-ray diffraction and theoretical methodologies. This research can inform understanding of related compounds like N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide in terms of their molecular structure and interactions (Galván et al., 2018).

Application in Knoevenagel Condensations : The compound has potential application in Knoevenagel condensations, a type of chemical reaction important in organic synthesis. A study on a related compound, methanesulfonic acid/morpholine system, demonstrated its effectiveness as a catalyst in such reactions (Góra et al., 2009).

Biological Activity and Antimicrobial Properties : Research into compounds like N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide often focuses on their biological activities. For instance, studies on similar sulfonamide derivatives have explored their antibacterial activities (Özdemir et al., 2009).

Antioxidant Properties : Certain derivatives of similar compounds have been studied for their antioxidant properties. For example, a study on Bis(2,2-dimethyl-4-methane sulphonic acid sodium salt-1,2-dihydroquinoline)-6,6'-methane (a related compound) explored its protective effects against liver necrosis (Börzsönyi et al., 1981).

Potential in HIV-1 Inhibition : A study on N-arylsulfonyl-3-(2-yl-ethanone)-6-methylindole derivatives, which share structural features with the compound , identified them as inhibitors of HIV-1 replication (Che et al., 2015).

Catalysis in Organic Synthesis : The use of methanesulfonic acid and related compounds in catalyzing various organic reactions is well-documented. This includes their role in accelerating reactions and influencing reaction pathways (Kitz & Wilson, 1963).

Environmental Implications : Studies on methane monooxygenase from Methylococcus capsulatus and its ability to oxidize various organic compounds, including methane derivatives, provide insights into the environmental implications of compounds like N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide (Colby et al., 1977).

properties

IUPAC Name |

N-methyl-N-[2-[3-(morpholin-4-ylmethyl)-1,4-thiazepan-4-yl]-2-oxoethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O4S2/c1-15(23(2,19)20)11-14(18)17-4-3-9-22-12-13(17)10-16-5-7-21-8-6-16/h13H,3-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYKVSKLMSAWZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)N1CCCSCC1CN2CCOCC2)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-methyl-N-(2-(3-(morpholinomethyl)-1,4-thiazepan-4-yl)-2-oxoethyl)methanesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{1-[2-(1-Methoxycyclobutyl)acetyl]piperidin-4-yl}-3,3-dimethylazetidin-2-one](/img/structure/B2650892.png)

![3-((4-chlorophenyl)sulfonyl)-N-(furan-2-ylmethyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2650893.png)

![N~6~-(3-chlorophenyl)-N~6~-(3-fluorobenzyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2650901.png)

![N-(4-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2650903.png)

![3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-3-ol dihydrochloride](/img/structure/B2650906.png)